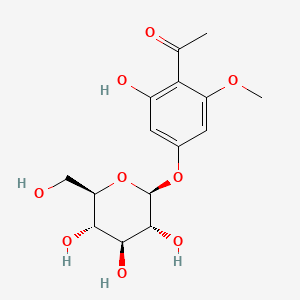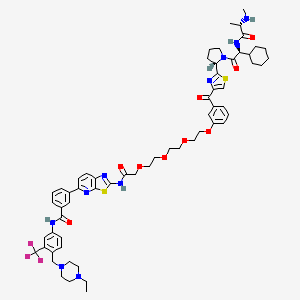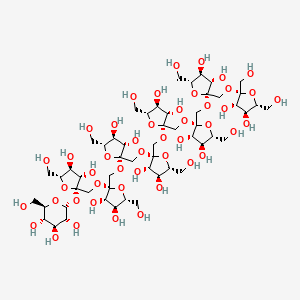![molecular formula C14H10BNO3 B12428907 2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B12428907.png)
2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile is a deuterated derivative of a benzoxaborole compound. This compound is characterized by the presence of deuterium atoms at positions 2, 3, 5, and 6 on the benzene ring, and a benzoxaborole moiety attached to the benzonitrile structure. The incorporation of deuterium atoms can influence the compound’s metabolic stability and pharmacokinetic properties, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile typically involves the following steps:
Deuteration of Benzene Ring: The benzene ring is selectively deuterated at positions 2, 3, 5, and 6 using deuterium gas (D2) in the presence of a suitable catalyst.
Formation of Benzoxaborole Moiety: The benzoxaborole moiety is synthesized separately through a series of reactions involving boronic acid derivatives and appropriate reagents.
Coupling Reaction: The deuterated benzene ring is then coupled with the benzoxaborole moiety using a coupling agent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the benzoxaborole moiety.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, although the presence of deuterium atoms may influence the reaction rate and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile has several scientific research applications:
Chemistry: Used as a probe in mechanistic studies to understand reaction pathways and isotope effects.
Biology: Investigated for its potential as a biochemical tool to study enzyme kinetics and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and skin disorders.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.
作用機序
The mechanism of action of 2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Signal Transduction: It may influence signal transduction pathways by interacting with key signaling molecules.
Anti-inflammatory Effects: The compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
類似化合物との比較
Similar Compounds
Crisaborole: A non-deuterated benzoxaborole compound used in the treatment of atopic dermatitis.
AN2728: Another benzoxaborole derivative with similar anti-inflammatory properties.
Uniqueness
2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile compared to non-deuterated analogs. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C14H10BNO3 |
|---|---|
分子量 |
255.07 g/mol |
IUPAC名 |
2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile |
InChI |
InChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2/i1D,2D,3D,4D |
InChIキー |
USZAGAREISWJDP-RHQRLBAQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])OC2=CC3=C(B(OC3)O)C=C2)[2H] |
正規SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12428864.png)




![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)
![4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/structure/B12428897.png)

